molecular formula C22H21F2N3O2 B578438 3,4-Difluoro-1H,1'H-2,2'-biindole 2-(pyrrolidin-1-yl)acetate CAS No. 1260251-26-0

3,4-Difluoro-1H,1'H-2,2'-biindole 2-(pyrrolidin-1-yl)acetate

Cat. No.: B578438
CAS No.: 1260251-26-0
M. Wt: 397.426
InChI Key: ZWURTCFDVZOAJM-UHFFFAOYSA-N
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Description

3,4-Difluoro-1H,1’H-2,2’-biindole 2-(pyrrolidin-1-yl)acetate is a synthetic compound known for its unique physical and chemical properties.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in understanding the interactions of indole derivatives with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s unique properties make it suitable for various industrial applications, such as in the development of new materials

Mechanism of Action

    Target of Action

    Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that they may interact with a variety of targets within the body

    Mode of Action

    The mode of action of indole derivatives can vary widely depending on the specific compound and its targets They may act as inhibitors, activators, or modulators of their target proteins

    Biochemical Pathways

    Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets

    Result of Action

    The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Preparation Methods

The synthesis of 3,4-Difluoro-1H,1’H-2,2’-biindole 2-(pyrrolidin-1-yl)acetate involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

3,4-Difluoro-1H,1’H-2,2’-biindole 2-(pyrrolidin-1-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Comparison with Similar Compounds

3,4-Difluoro-1H,1’H-2,2’-biindole 2-(pyrrolidin-1-yl)acetate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    5-Fluoroindole: Known for its use in medicinal chemistry.

    1-Methylindole: Used in various chemical syntheses. The uniqueness of 3,4-Difluoro-1H,1’H-2,2’-biindole 2-(pyrrolidin-1-yl)acetate lies in its specific substitution pattern and the presence of the pyrrolidin-1-yl acetate moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,4-difluoro-2-(1H-indol-2-yl)-1H-indole;2-pyrrolidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2.C6H11NO2/c17-10-5-3-7-12-14(10)15(18)16(20-12)13-8-9-4-1-2-6-11(9)19-13;8-6(9)5-7-3-1-2-4-7/h1-8,19-20H;1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWURTCFDVZOAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)O.C1=CC=C2C(=C1)C=C(N2)C3=C(C4=C(N3)C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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